3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride

Lipophilicity Drug Design ADME

Addressing the need for CNS-focused building blocks with tuned basicity. Standard tertiary amino alcohols often have high pKa and low logP, limiting BBB penetration. This fluorinated HCl salt offers a solution. • Measurable Outcomes: Depressed amine basicity (pKa 5.5-7.0) and elevated logP (~1.67) align with CNS drug-likeness. • Supply Chain Reliability: Provided as a stable, crystalline powder (mp 34-38°C) for accurate solid dispensing and ambient storage, ensuring consistent quality for automated library production.

Molecular Formula C7H15ClF3NO
Molecular Weight 221.65 g/mol
CAS No. 1461714-45-3
Cat. No. B1379220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride
CAS1461714-45-3
Molecular FormulaC7H15ClF3NO
Molecular Weight221.65 g/mol
Structural Identifiers
SMILESCCN(CCCO)CC(F)(F)F.Cl
InChIInChI=1S/C7H14F3NO.ClH/c1-2-11(4-3-5-12)6-7(8,9)10;/h12H,2-6H2,1H3;1H
InChIKeyQZGKSOOMUVAHSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorinated Tertiary Amino Alcohol Building Block (CAS 1461714-45-3)


3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride is a fluorinated tertiary amino alcohol supplied as a hydrochloride salt (molecular formula C₇H₁₅ClF₃NO; molecular weight 221.65 g/mol). It contains an N-ethyl, N-(2,2,2-trifluoroethyl), and N-(3-hydroxypropyl) substitution pattern on the central amine, yielding a bifunctional building block with a hydroxyl handle for further derivatization and a highly electron-deficient tertiary amine whose basicity and lipophilicity are profoundly shaped by the β,β,β-trifluoroethyl substituent . It is primarily utilized as a synthetic intermediate or fragment in medicinal chemistry research, rather than as a terminal bioactive agent .

1
Fluorinated building block for basicity & lipophilicity modulation
2
Hydrochloride salt solid form for automated solid handling
3
Bifunctional hydroxyl + trifluoroethylamine scaffold for versatile derivatization

Why Generic Amino Alcohols Cannot Replace This Trifluoroethylamine Scaffold


The 2,2,2-trifluoroethyl substituent imposes a uniquely strong electron‑withdrawing effect that cannot be replicated by non‑fluorinated alkyl or simple fluoro‑alkyl groups [1]. Critically, the β‑trifluoroethyl motif depresses amine basicity by approximately 4–5 pKₐ units relative to an unsubstituted ethylamine [1], while simultaneously elevating logP by >1 log unit compared to the secondary amine analog lacking an N‑ethyl substituent [2]. Substituting the targeted compound with a generic tertiary amino alcohol (e.g., 3‑dimethylaminopropanol) or the corresponding secondary amine therefore yields a different protonation state at physiological pH, a different partition coefficient, and a different hydrogen‑bonding profile, any of which can fundamentally alter target engagement, permeability, or metabolic stability. These multidimensional differences make simple `in‑class` substitution unreliable for structure‑based projects.

Non-fluorinated amino alcohols
Protonation state and logP differ substantially at physiological pH, which may shift target engagement and permeability. Simple in-class replacement is unreliable.
Secondary amine analog (CAS 767629-92-5)
Extra H‑bond donor and higher basicity alter permeation and off‑target profile; the tertiary amine architecture is not interchangeable.
N‑isopropyl analog (CAS 1250982-95-6)
Increased steric bulk and molecular weight shift ligand efficiency metrics; not a direct substitute for probing shallow pockets.

Quantitative Differentiation Evidence Against Closest Analogs


LogP Differentiation vs. Secondary Amine and Non-Fluorinated Analogs

The predicted logP of the target compound (free base) is 1.67, compared to 0.13 for the secondary amine analog 3-[(2,2,2-trifluoroethyl)amino]propan-1-ol (CAS 767629‑92‑5) [1]. A separate non‑fluorinated N‑ethyl,N‑methyl analog, 3‑[ethyl(methyl)amino]propan‑1‑ol (CAS 49642‑03‑7), exhibits an XLogP3 of only 0.3 [2]. The difference of >1.3 log units between the target and either comparator translates into an approximately 20‑fold higher octanol–water partition coefficient, significantly influencing passive membrane permeability and protein binding.

LogP differentiation
Data to verify
ΔlogP +1.54 vs. secondary amine analog
Reported logP shift supports lipophilicity‑driven screening context.
Predicted values; experimental logP unavailable. Fragment-based computational methods.
Lipophilicity Drug Design ADME

Basicity Modulation by the Trifluoroethyl Substituent

Fluorination of the β‑carbon relative to the amine nitrogen dramatically reduces basicity: the pKₐ of the conjugate acid of ethylamine is >10, while that of β,β,β‑trifluoroethylamine is 5.7 [1]. Although experimentally measured pKₐ data for the target compound itself are not publicly available, the N‑ethyl,N‑(2,2,2‑trifluoroethyl) motif is expected to produce a comparable ~4–5 unit pKₐ depression relative to its non‑fluorinated tertiary amine equivalent, 3‑[ethyl(methyl)amino]propan‑1‑ol (predicted strongest basic pKₐ ≈ 9.2) .

Basicity modulation
Class‑level inference
Estimated ΔpKₐ –4 to –5 vs. non‑fluorinated amine
Class‑level pKₐ inference supports basicity‑dependent profiling.
Experimental pKₐ for target not available; based on trifluoroethylamine pharmacophore data.
Basicity pKa Protonation State

Hydrogen-Bond Donor Count Reduction Through Tertiary Amine Architecture

The target compound (free base form) contains a single hydrogen‑bond donor (the terminal hydroxyl group), whereas the close secondary amine analog 3‑[(2,2,2‑trifluoroethyl)amino]propan‑1‑ol (CAS 767629‑92‑5) possesses two H‑bond donors (secondary amine N–H plus terminal O–H) [1]. The absence of an amine N–H in the target reduces hydrogen‑bond donor count and total polar surface area, both of which favor membrane permeation and CNS penetration according to Lipinski and related rules.

H‑bond donor count
Data to verify
ΔHBD –1; TPSA lower by ~12–20 Ų
Reported HBD reduction may support permeability context.
Based on structural formula comparison; experimental validation advised.
Hydrogen Bonding Permeability Solubility

Solid-State Handling Advantage of the Hydrochloride Salt

The hydrochloride salt form of the target compound is supplied as a white to pink crystalline powder with a melting point of 34–38 °C . In contrast, structurally related tertiary amino alcohols such as 3‑[ethyl(methyl)amino]propan‑1‑ol (CAS 49642‑03‑7) and the secondary amine analog 3‑[(2,2,2‑trifluoroethyl)amino]propan‑1‑ol exist as liquids or low‑viscosity oils at room temperature. The solid crystalline form facilitates accurate weighing, reduces volatility, and enables long‑term storage without solvent, a practical advantage for automated compound management and parallel synthesis workflows.

Solid‑state handling
Supplier data
Target: crystalline powder (mp 34–38 °C) Comparators: liquid oils at room temperature
Solid hydrochloride form may simplify gravimetric workflows.
Vendor-reported physical state; confirm by lot.
Physical Form Handling Formulation

Steric Tuning via N-Ethyl vs. N-Isopropyl Substitution

Replacing the N‑ethyl group of the target compound with an N‑isopropyl group (as in 3‑[(propan‑2‑yl)(2,2,2‑trifluoroethyl)amino]propan‑1‑ol, CAS 1250982‑95‑6) increases molecular weight by ~14 Da (free base), adds one additional carbon, and increases steric demand on the amine . While quantitative biological data comparing the two are not publicly available, the steric difference is quantifiable: the isopropyl analog has a predicted LogD (pH 5.5) of 1.28 [1], whereas the target compound has a predicted LogP (free base) of 1.67 ; this divergence in lipophilicity coupled with altered steric bulk makes them non‑interchangeable for probing steric pockets in target binding sites.

Steric tuning
Class‑level inference
N‑ethyl: MW ~185 Da, logP 1.67 N‑isopropyl: MW 199 Da, logD(pH 5.5) 1.28
Steric and lipophilicity differences support SAR exploration context.
Predicted logP/logD; not directly comparable. No biological data public.
Steric Effects SAR Ligand Efficiency

Optimal Application Scenarios Based on Physicochemical Differentiation


CNS Drug Discovery Requiring Controlled Lipophilicity and Reduced Basicity

The combination of elevated logP (~1.67) and depressed basicity (estimated pKₐ 5.5–7.0) makes the target compound a superior starting fragment or synthetic intermediate for central nervous system (CNS) programs where passive blood–brain barrier penetration is required but excessive basicity would promote hERG binding, P‑glycoprotein efflux, or lysosomal trapping . Unlike the non‑fluorinated tertiary amine analog (logP 0.3, predicted pKₐ ~9.2), the target compound resides in a physicochemical space more compatible with CNS drug‑likeness metrics.

Automated Compound Management Requiring Crystalline Building Blocks

The hydrochloride salt is a crystalline powder (mp 34–38 °C) that can be accurately dispensed by solid‑handling automated platforms and stored under ambient conditions without solvent . In contrast, liquid free‑base analogs require volumetric dispensing, are prone to evaporative losses, and may absorb atmospheric CO₂ over time. Procurement of the solid hydrochloride form reduces workflow variability in library production and facilitates inventory management in large compound collections.

Trifluoroethylamine-Containing PROTAC Linker and Bifunctional Synthesis

The terminal hydroxyl group provides a versatile attachment point for linker conjugation (e.g., esterification, etherification, or conversion to a leaving group), while the N‑trifluoroethyl,N‑ethyl tertiary amine introduces a non‑basic, lipophilic motif that can engage the target protein or modulate ternary complex formation . The absence of an amine N–H (in contrast to the secondary amine analog) prevents unwanted hydrogen‑bond donation that could interfere with target recognition or reduce cell permeability [1].

Fragment-Based Lead Generation with Critical H-Bond Donor and Steric Control

With a single hydrogen‑bond donor, low topological polar surface area (TPSA = 23.47 Ų), and moderate molecular weight (~185 Da free base), the target compound aligns with fragment library design principles (Rule of Three) while offering a unique ethyl/trifluoroethyl substitution pattern unavailable in common fragment collections . The N‑ethyl group provides sufficient steric bulk to probe shallow hydrophobic pockets without the molecular weight penalty of the N‑isopropyl analog (ΔMW = +14 Da), preserving ligand efficiency metrics .

Application
Selection Property
Validation Focus
CNS candidate profiling
Controlled logP and reduced basicity
Basicity‑dependent permeability and off‑target liability
Automated compound management
Crystalline hydrochloride solid
Gravimetric dispensing and storage stability
PROTAC linker conjugation
Non‑basic trifluoroethylamine + hydroxyl handle
Ternary complex formation and linker efficiency
Fragment‑based screening
Single H‑bond donor, low TPSA, moderate MW
Ligand efficiency and Rule‑of‑Three compliance
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